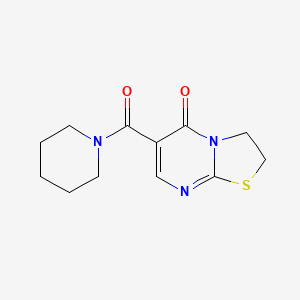
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild conditions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. These methods ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the substituents are electron-withdrawing.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Triazoles: Known for their biological activities and used in drug discovery.
Indoles: Important in medicinal chemistry for their anti-tumor properties.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents and the presence of a thioxo group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
88655-32-7 |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-12(2)11-20-14-5-3-13(4-6-14)7-9-18-10-8-15(19)17-16(18)21/h3-6,12H,7-11H2,1-2H3,(H,17,19,21) |
InChI 键 |
XTZYBZMXUWTENX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


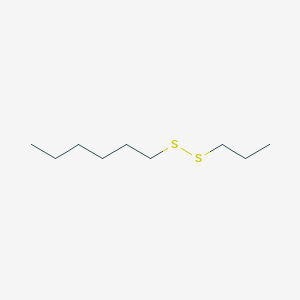
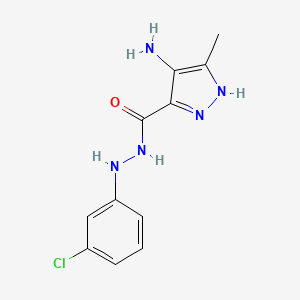

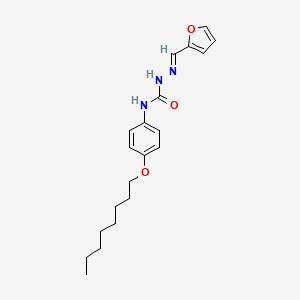
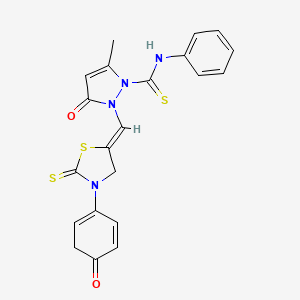
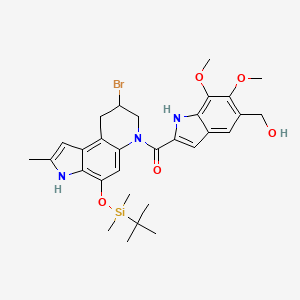

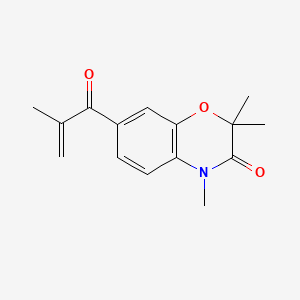
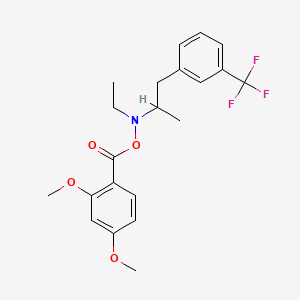
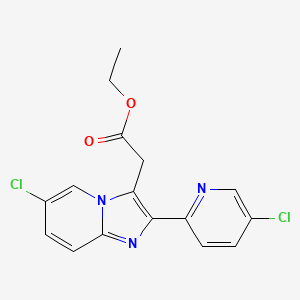
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)

